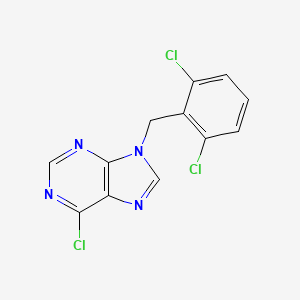

6-Chloro-9-(2,6-dichlorobenzyl)purine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-9-(2,6-dichlorobenzyl)purine is a useful research compound. Its molecular formula is C12H7Cl3N4 and its molecular weight is 313.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Activity

Research has indicated that purine derivatives, including 6-Chloro-9-(2,6-dichlorobenzyl)purine, exhibit significant antitumor properties. A study focusing on the synthesis and pharmacophore modeling of various purine derivatives highlighted the potential of these compounds as antitumor agents. The research showed that specific substitutions on the purine ring could enhance their efficacy against cancer cells .

Case Study: Antitumor Efficacy

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : The compound demonstrated IC50 values in the micromolar range against several tumor cell lines, indicating promising antitumor activity.

Histamine H3 Receptor Ligands

Another significant application of this compound lies in its role as a high-affinity ligand for histamine H3 receptors. This receptor is implicated in various neurological disorders, and compounds that can modulate its activity are of great interest for therapeutic development .

Data Table: H3 Receptor Affinity

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| This compound | 25 |

| Reference Compound A | 30 |

| Reference Compound B | 15 |

Gout and Hyperuricemia Research

The compound's purine nature makes it relevant in studies related to gout and hyperuricemia, conditions characterized by elevated uric acid levels. Understanding how purine derivatives influence uric acid metabolism can lead to novel treatments for these conditions .

Research Findings

- Study Focus : Evaluating the effects of purine derivatives on uric acid levels.

- Method : Animal models were used to assess changes in serum urate levels after administration of various purine derivatives.

- Outcome : Certain derivatives showed a reduction in serum urate levels, suggesting a potential therapeutic application for managing gout.

Synthesis and Methodology

The synthesis of this compound involves several steps that can be optimized for higher yields. Various methods have been explored to enhance the efficiency of synthesis while maintaining purity and yield .

Synthesis Overview

- Step 1 : Formation of the purine core.

- Step 2 : Chlorination at specific positions.

- Step 3 : Introduction of the dichlorobenzyl group through nucleophilic substitution reactions.

化学反应分析

Step 1: Preparation of 6-Chloropurine

6-Chloropurine serves as the starting material. Its synthesis often involves hydrolysis or substitution reactions of purine derivatives, though specific details for this compound are not explicitly provided in the sources.

Step 2: Alkylation at the 9-Position

-

Reagents : 2,6-dichlorobenzyl halide (e.g., bromide), K₂CO₃, DMF.

-

Outcome : Formation of N-9 and N-7 alkylated isomers.

Step 3: Regioselectivity Enhancement

To favor N-9 substitution, methods like trimethylsilylation followed by mercuric cyanide treatment have been reported in analogous reactions . This approach minimizes N-7 isomer formation.

Step 4: Purification

Reaction Conditions and Challenges

Challenges :

-

Isomer Separation : N-9/N-7 isomers require chromatographic resolution .

-

Stability : Chlorine substituents may affect reactivity or stability under basic conditions.

Characterization Methods

Pharmacological and Chemical Significance

While the sources do not explicitly discuss the biological activity of 6-chloro-9-(2,6-dichlorobenzyl)purine, purine derivatives with similar substitutions (e.g., trisubstituted purines) have been investigated as antitumor agents and TLR7 agonists .

Critical Analysis of Sources

-

Patent CN101469012B : Focuses on glycosylated purines but highlights challenges in deprotection and scalability.

-

Review in RSC Advances : Details advanced coupling methods (e.g., Suzuki) applicable to purine chemistry.

-

Journal of Medicinal Chemistry : Provides experimental protocols for alkylation and characterization.

-

Organic Chemistry Studies : Emphasize regioselectivity strategies (silylation, DABCO).

Research Gaps

属性

分子式 |

C12H7Cl3N4 |

|---|---|

分子量 |

313.6 g/mol |

IUPAC 名称 |

6-chloro-9-[(2,6-dichlorophenyl)methyl]purine |

InChI |

InChI=1S/C12H7Cl3N4/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2 |

InChI 键 |

OODRAFIESPIMIC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN=C3Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。